

Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

Cat. No.: B057883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Acetamido-2-bromopyridine** (CAS 7169-97-3), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: While extensive searches have been conducted, complete experimental ^1H NMR, ^{13}C NMR, and mass spectrometry fragmentation data for **5-Acetamido-2-bromopyridine** are not readily available in the public domain. The NMR and MS data presented herein are predicted based on the analysis of structurally similar compounds. The Infrared (IR) data is interpreted from publicly available spectra.

Spectroscopic Data Summary

The spectroscopic data for **5-Acetamido-2-bromopyridine** is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted data based on analysis of related compounds such as acetamide, 4-Bromophenyl acetamide, and N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.3	d	1H	~2.5	H-6
~8.0	dd	1H	~8.8, 2.5	H-4
~7.5	d	1H	~8.8	H-3
~2.2	s	3H	-	-CH ₃
~9.5 (broad)	s	1H	-	N-H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~169.0	C=O
~149.0	C-6
~141.0	C-2
~140.0	C-4
~115.0	C-5
~112.0	C-3
~25.0	-CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Interpreted from spectra available from SpectraBase and ChemicalBook.[\[13\]](#)[\[14\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3280	Strong	N-H Stretch (Amide)
~3100-3000	Medium	Aromatic C-H Stretch
~1685	Strong	C=O Stretch (Amide I)
~1580	Strong	C=C Stretch (Pyridine ring)
~1520	Strong	N-H Bend (Amide II)
~1420	Medium	C-H Bend (CH ₃)
~1250	Strong	C-N Stretch
~830	Strong	C-H Out-of-plane bend (substituted pyridine)
~600	Medium	C-Br Stretch

Mass Spectrometry (MS)

Predicted data based on fragmentation patterns of related brominated and aromatic amide compounds.[\[15\]](#)

Mass-to-Charge Ratio (m/z) (Predicted)

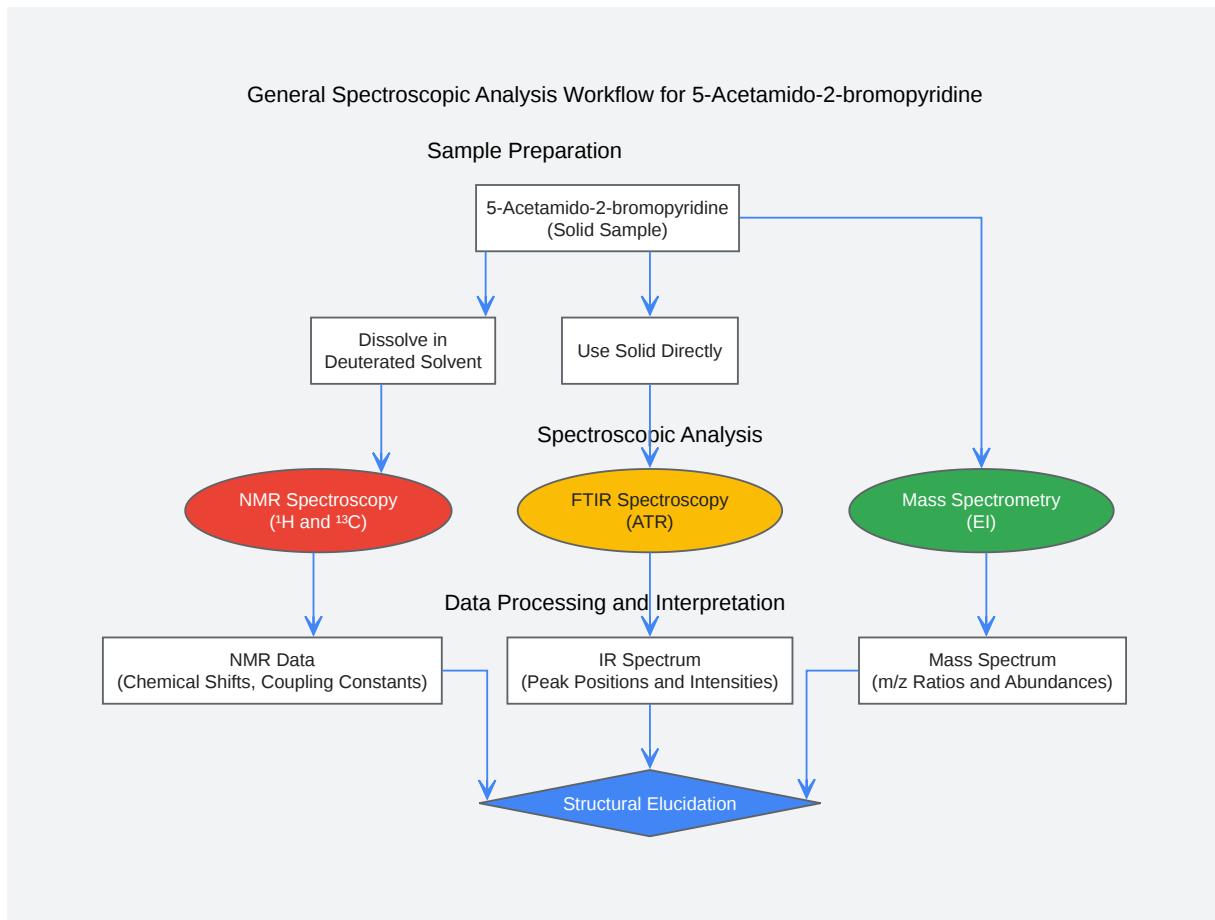
Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
214/216	High	[M] ⁺ (Molecular ion)
172/174	High	[M - CH ₂ CO] ⁺
157/159	Medium	[M - NHCOCH ₃] ⁺
93	Medium	[M - Br - CO] ⁺
78	Medium	[C ₅ H ₄ N] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Acetamido-2-bromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of **5-Acetamido-2-bromopyridine** is prepared in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.


Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **5-Acetamido-2-bromopyridine** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **5-Acetamido-2-bromopyridine** in a volatile organic solvent, such as methanol or acetonitrile, is introduced into the instrument, typically via direct infusion or after separation on a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **5-Acetamido-2-bromopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. bmse000825 Acetamide at BMRB [bmrbi.io]
- 4. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]
- 5. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ymdb.ca [ymdb.ca]
- 8. Acetamide [webbook.nist.gov]
- 9. Acetamide, N-butyl- [webbook.nist.gov]
- 10. N,N-Dimethylacetamide(127-19-5) 13C NMR [m.chemicalbook.com]
- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]
- 12. Acetamide, N-phenyl- [webbook.nist.gov]
- 13. 2-ACETYLAMINO-5-BROMOPYRIDINE | 7169-97-3 [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057883#spectroscopic-data-nmr-ir-ms-of-5-acetamido-2-bromopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com